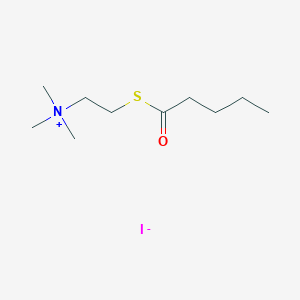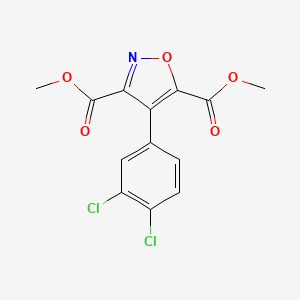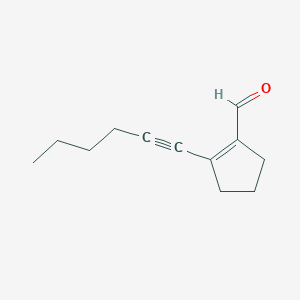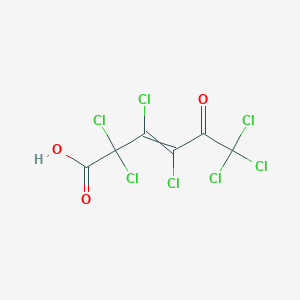
N~1~,N~3~-Dimethyl-2-(pyridin-2-yl)propanebis(thioamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~3~-Dimethyl-2-(pyridin-2-yl)propanebis(thioamide) is a chemical compound with a unique structure that includes a pyridine ring and two thioamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Dimethyl-2-(pyridin-2-yl)propanebis(thioamide) typically involves the reaction of pyridine-2-carboxaldehyde with dimethylamine and a suitable thioamide precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~3~-Dimethyl-2-(pyridin-2-yl)propanebis(thioamide) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide groups to thiols or amines.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
N~1~,N~3~-Dimethyl-2-(pyridin-2-yl)propanebis(thioamide) has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N1,N~3~-Dimethyl-2-(pyridin-2-yl)propanebis(thioamide) involves its interaction with specific molecular targets and pathways. The thioamide groups can form coordination complexes with metal ions, which can influence various biochemical processes. Additionally, the pyridine ring can interact with biological macromolecules, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-N′-pyridin-2-ylmethyl-ethane-1,2-diamine
- N1,N1-Dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine
Uniqueness
N~1~,N~3~-Dimethyl-2-(pyridin-2-yl)propanebis(thioamide) is unique due to its dual thioamide groups and the specific positioning of the pyridine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
111149-63-4 |
|---|---|
Fórmula molecular |
C10H13N3S2 |
Peso molecular |
239.4 g/mol |
Nombre IUPAC |
N,N'-dimethyl-2-pyridin-2-ylpropanedithioamide |
InChI |
InChI=1S/C10H13N3S2/c1-11-9(14)8(10(15)12-2)7-5-3-4-6-13-7/h3-6,8H,1-2H3,(H,11,14)(H,12,15) |
Clave InChI |
QIDGKDPHUCMTDF-UHFFFAOYSA-N |
SMILES canónico |
CNC(=S)C(C1=CC=CC=N1)C(=S)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


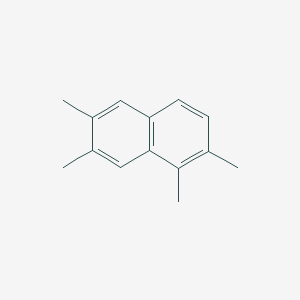
![Ethyl 2-(3-cyanopropyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-1-carboxylate](/img/structure/B14326058.png)
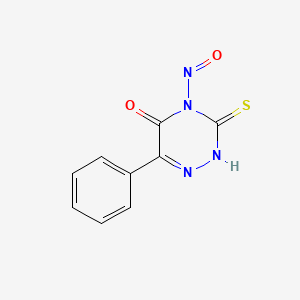
![Phenol, 2-[1-(4-hydroxyphenyl)butyl]-](/img/structure/B14326072.png)
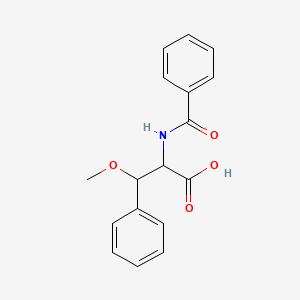
![6,8-Dioxabicyclo[3.2.1]octan-4-one](/img/structure/B14326085.png)


